Cas no 187231-27-2 (4-Cinnolinamine, 7-chloro-)
4-Cinnolinamine, 7-chloro- Chemical and Physical Properties
Names and Identifiers
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- 4-Cinnolinamine, 7-chloro-
- 7-chlorocinnolin-4-amine
- 187231-27-2
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- Inchi: 1S/C8H6ClN3/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H,(H2,10,12)
- InChI Key: QCANXZCMQFTPAA-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC(Cl)=C2)=C(N)C=N1
Computed Properties
- Exact Mass: 179.0250249Da
- Monoisotopic Mass: 179.0250249Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 51.8Ų
4-Cinnolinamine, 7-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042848-1g |
7-Chlorocinnolin-4-amine |
187231-27-2 | 97% | 1g |
$1286.74 | 2023-09-02 | |
| Alichem | A449042848-5g |
7-Chlorocinnolin-4-amine |
187231-27-2 | 97% | 5g |
$3283.00 | 2023-09-02 |
4-Cinnolinamine, 7-chloro- Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-Cinnolinamine, 7-chloro-
Introduction to 4-Cinnolinamine, 7-chloro (CAS No. 187231-27-2)
4-Cinnolinamine, 7-chloro, identified by the Chemical Abstracts Service Number (CAS No.) 187231-27-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential applications in drug development. The presence of both a cinnoline core and a chloro substituent at the 7-position imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.
The cinnolinamine scaffold is a privileged structure in medicinal chemistry, frequently observed in bioactive molecules targeting various biological pathways. The introduction of a chloro group at the 7-position of the cinnoline ring enhances electrophilicity, facilitating further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This characteristic has been exploited in the synthesis of more complex molecules, including kinase inhibitors and antimicrobial agents.
Recent advancements in the field have highlighted the utility of 4-cinnolinamine, 7-chloro in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in designing small-molecule inhibitors targeting protein-protein interactions relevant to cancer and inflammatory diseases. The chloro-substituted cinnolinamine derivative exhibits promising binding affinity to certain enzymes, suggesting its potential as a lead compound for further optimization.
The synthesis of 4-cinnolinamine, 7-chloro typically involves multi-step organic transformations, starting from readily available cinnoline derivatives. Key steps often include chlorination at the 7-position followed by selective deprotection or substitution to introduce the amine functionality. Modern synthetic methodologies have improved yield and purity, enabling its use in large-scale pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents with high precision.
In academic research, 4-cinnolinamine, 7-chloro has been investigated for its pharmacological properties. Preclinical studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in signal transduction pathways. The ability to modulate these pathways opens avenues for treating conditions such as neurodegenerative disorders and autoimmune diseases. Additionally, structural analogs have been explored for their antimicrobial activity, showcasing the versatility of this scaffold.
The role of computational chemistry in designing derivatives of 4-cinnolinamine, 7-chloro cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding interactions and optimize lead compounds before experimental synthesis. This approach has accelerated drug discovery pipelines, reducing time-to-market for novel therapeutics. Furthermore, high-throughput screening methods have been employed to identify promising candidates from libraries of cinnolinamine derivatives.
Industrial applications of 4-cinnolinamine, 7-chloro have also expanded beyond academic research. Pharmaceutical companies have incorporated this compound into their drug discovery programs due to its synthetic accessibility and biological relevance. Process optimization efforts focus on improving scalability while maintaining regulatory compliance with Good Manufacturing Practices (GMP). Such advancements ensure that high-quality intermediates are available for large-scale production.
The future prospects for 4-cinnolinamine, 7-chloro are promising, with ongoing research exploring new synthetic routes and applications. Innovations in biocatalysis and flow chemistry may further enhance its production efficiency. Moreover, interdisciplinary collaborations between chemists, biologists, and computer scientists are expected to yield novel insights into its pharmacological potential. As our understanding of disease mechanisms evolves, so too will the therapeutic applications of this versatile compound.
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